molecular formula C9H5ClN2O2 B14668678 1-Chloro-2,4-diisocyanato-3-methylbenzene CAS No. 50694-84-3

1-Chloro-2,4-diisocyanato-3-methylbenzene

Cat. No.: B14668678
CAS No.: 50694-84-3
M. Wt: 208.60 g/mol
InChI Key: XJBSZQGDAPVURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,4-diisocyanato-3-methylbenzene is an aromatic compound with the molecular formula C9H6ClN2O2. It is characterized by the presence of a chlorine atom and two isocyanate groups attached to a methyl-substituted benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diisocyanato-3-methylbenzene can be synthesized through the nitration of toluene, followed by reduction and subsequent reaction with phosgene (COCl2). The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amines. These amines react with phosgene to form the isocyanate groups .

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and reduction processes, followed by phosgenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-diisocyanato-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-diisocyanato-3-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, resulting in the formation of carbamates and ureas . The pathways involved in these reactions are typically nucleophilic addition-elimination mechanisms .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2,4-diisocyanato-3-methylbenzene is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired chemical transformations .

Properties

CAS No.

50694-84-3

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

1-chloro-2,4-diisocyanato-3-methylbenzene

InChI

InChI=1S/C9H5ClN2O2/c1-6-8(11-4-13)3-2-7(10)9(6)12-5-14/h2-3H,1H3

InChI Key

XJBSZQGDAPVURO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N=C=O)Cl)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.